molecular formula C15H14ClN5O2S B11252650 1-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11252650
M. Wt: 363.8 g/mol
InChI Key: YZYSXATYQSXXCB-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a triazole and thiazole ring fused together, which is a common motif in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones.

    Coupling of the Triazole and Thiazole Rings: This step involves the use of a suitable coupling agent to fuse the two rings together.

    Introduction of the Pyrrolidine Ring: This can be done through the reaction of the fused triazole-thiazole intermediate with a suitable pyrrolidine derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE: shares structural similarities with other triazole and thiazole derivatives, such as fluconazole, voriconazole, and rufinamide.

Uniqueness

    Structural Uniqueness: The unique fusion of the triazole and thiazole rings with the pyrrolidine and 4-chlorophenyl groups gives this compound distinct chemical and biological properties.

    Biological Activity: Its specific combination of functional groups allows it to interact with a unique set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14ClN5O2S/c16-10-1-3-11(4-2-10)21-8-9(7-12(21)22)13(23)17-14-18-19-15-20(14)5-6-24-15/h1-4,9H,5-8H2,(H,17,18,23)

InChI Key

YZYSXATYQSXXCB-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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